REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([O-:5])=O.[O-]CC.[Mg+2].[O-]CC.[O:16]1[CH:20]=[CH:19][CH:18]=[C:17]1C(O)=O.C(N1C=CN=C1)(N1C=CN=C1)=O>CO.O1CCCC1>[O:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:3]([CH2:2][C:1]([O:7][CH3:8])=[O:6])=[O:5] |f:1.2.3|
|
Name
|
magnesium ethoxide
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
magnesium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was dried under reduced pressure
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 19 hours
|
Duration
|
19 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was mixed with 100 mL of 1.5 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with an aqueous sodium hydrogencarbonate solution and saturated sodium chloride water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant was dried over sodium sulfate anhydride
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled (0.06 mmHg, 69 to 75)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(=O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.4 mmol | |
AMOUNT: MASS | 2.93 g | |
YIELD: PERCENTYIELD | 69.6% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |